molecular formula C10H15N3O2S2 B2421042 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol CAS No. 853574-40-0

5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol

Cat. No.: B2421042
CAS No.: 853574-40-0
M. Wt: 273.37
InChI Key: YTWZQZFAIKAHFG-UHFFFAOYSA-N
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Preparation Methods

The synthetic routes for 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol typically involve the reaction of pyridine-2-thiol with 4-methylpiperazine in the presence of a sulfonylating agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and may require catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity of the final product .

Chemical Reactions Analysis

5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction yield and selectivity. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or proteins, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

5-[(4-Methylpiperazin-1-yl)sulfonyl]pyridine-2-thiol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

5-(4-methylpiperazin-1-yl)sulfonyl-1H-pyridine-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2S2/c1-12-4-6-13(7-5-12)17(14,15)9-2-3-10(16)11-8-9/h2-3,8H,4-7H2,1H3,(H,11,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWZQZFAIKAHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CNC(=S)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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